molecular formula C23H23FN6O4 B609991 Lorlatinib CAS No. 1924207-18-0

Lorlatinib

Cat. No. B609991
CAS RN: 1924207-18-0
M. Wt: 466.4734
InChI Key: BLNAIBLTPYGILH-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lorlatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have a certain type of abnormal anaplastic lymphoma kinase (ALK) gene . It is also known by the brand name Lorbrena . It works by interfering with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

The synthesis of this compound involves several steps, including Suzuki–Miyaura coupling, macrolactamization, and ester hydrolysis . Further details about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

This compound has a chemical formula of C21H19FN6O2 and a molecular weight of 406.421 g/mol . It is a macrocyclic molecule with a unique chemical structure that allows it to penetrate cells and block efflux .


Chemical Reactions Analysis

This compound has been studied for its interactions with various enzymes and proteins. For instance, it has been found to interact with the enzymes CYP3A4/5, which are involved in drug metabolism . Additionally, it has been found to have differential susceptibility to ALK inhibition by this compound .


Physical And Chemical Properties Analysis

This compound is a kinase inhibitor for oral administration . Its physical and chemical properties, including its electronic properties, have been studied using density functional theory (DFT), wavefunction analysis, and molecular dynamics (MD) simulations .

Scientific Research Applications

ALK-Positive Non-Small-Cell Lung Cancer

  • Effectiveness in ALK-Positive Lung Cancer: Lorlatinib has shown substantial overall and intracranial activity in both treatment-naive patients with ALK-positive NSCLC and those who had progressed on previous treatments, including ALK tyrosine kinase inhibitors (Solomon et al., 2018).
  • Overcoming Resistance Mutations: It has demonstrated efficacy in patients with ALK resistance mutations, suggesting a higher response rate and longer progression-free survival in patients with these mutations after failure of a second-generation TKI (Shaw et al., 2019).

Mechanisms of Action and Resistance

  • Brain Penetration and Resistance Mechanisms: this compound's ability to penetrate the blood-brain barrier is significant for treating brain metastases. However, resistance mechanisms, including epithelial-mesenchymal transition and ALK kinase domain mutations, have been identified, indicating the need for new therapeutic strategies (Recondo et al., 2019).
  • Pharmacokinetics and Drug Interactions: The pharmacokinetics of this compound is affected by multidrug efflux transporters and drug-metabolizing enzymes like CYP3A. Studies have shown that this compound's brain accumulation can be significantly limited by these factors, impacting its therapeutic application (Li et al., 2018).

First-Line Therapy Comparisons

  • Comparative Efficacy with Other Treatments: In a phase 3 trial, this compound demonstrated superior efficacy compared to crizotinib as a first-line treatment for advanced ALK-positive NSCLC, particularly in terms of progression-free survival and intracranial response (Shaw et al., 2020).

Novel Applications and Insights

  • PET Imaging Studies: Radiolabeled isotopologues of this compound have been developed for PET imaging, aiding in the study of its biodistribution, particularly in brain tumor lesions of lung cancer patients (Collier et al., 2017).
  • Metabolomics and Transcriptomics Insights: Studies combining metabolomics and transcriptomics have provided insights into this compound's mechanisms of brain penetration and potential biomarkers for predicting its concentration in the brain (Chen et al., 2021).

Mechanism of Action

Lorlatinib works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps to stop or slow the spread of cancer cells . It is an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .

Safety and Hazards

Lorlatinib has been associated with various side effects, including high blood cholesterol, high blood triglycerides, edema, peripheral neuropathy, cognitive effects, fatigue, weight gain, and mood effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAIBLTPYGILH-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1924207-18-0
Record name Lorlatinib acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORLATINIB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lorlatinib
Reactant of Route 2
Lorlatinib
Reactant of Route 3
Lorlatinib
Reactant of Route 4
Lorlatinib
Reactant of Route 5
Lorlatinib
Reactant of Route 6
Lorlatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.